molecular formula C20H18N2OS B12518225 (2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one CAS No. 663603-74-5

(2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one

Cat. No.: B12518225
CAS No.: 663603-74-5
M. Wt: 334.4 g/mol
InChI Key: HTWKSWDUZMALOH-UHFFFAOYSA-N
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Description

“(2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one” is a thiazolidinone derivative characterized by a planar anthracene moiety linked via an imino group to the thiazolidin-4-one core. The anthracene group’s extended π-conjugation may facilitate intercalation into biomolecular targets, such as DNA or enzymes, suggesting applications in anticancer or antimicrobial therapies.

Properties

CAS No.

663603-74-5

Molecular Formula

C20H18N2OS

Molecular Weight

334.4 g/mol

IUPAC Name

2-anthracen-9-ylimino-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H18N2OS/c1-2-11-22-18(23)13-24-20(22)21-19-16-9-5-3-7-14(16)12-15-8-4-6-10-17(15)19/h3-10,12H,2,11,13H2,1H3

InChI Key

HTWKSWDUZMALOH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)CSC1=NC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one typically involves the condensation of anthracene-9-carbaldehyde with 3-propyl-1,3-thiazolidin-4-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Chemical Reactions of Thiazolidin-4-one Derivatives

Thiazolidin-4-ones can undergo various chemical transformations, including cyclization reactions and modifications of the imino group.

  • Cyclization Reactions : These compounds can be formed through cyclization reactions involving thioureas or chloroacetamides. For instance, 2-imino-1,3-thiazolidin-4-one derivatives can be synthesized by cyclizing chloroacetamides with ammonium thiocyanate .

  • Imino Group Modifications : The imino group in thiazolidin-4-ones can be modified by reacting with different amines or aldehydes, leading to various derivatives with potential biological activities.

Biological Activities of Thiazolidin-4-one Derivatives

Thiazolidin-4-ones have shown promising biological activities, including anticancer and antiviral effects.

  • Anticancer Activity : Some thiazolidin-4-one derivatives have demonstrated potent anticancer activity against various cancer cell lines. For example, compounds with CDK2 inhibitory activity have shown cytotoxic effects on MCF-7 and HepG2 tumor cell lines .

  • Antiviral Activity : Although specific data on (2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one is not available, other thiazolidin-4-one derivatives have been evaluated for antiviral activity against several viruses .

Data Tables

Due to the lack of specific data on (2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one , the following table summarizes general conditions for synthesizing thiazolidin-4-one derivatives:

Synthetic Route Reactants Conditions Yield
Prasad et al.Aniline, Benzaldehyde, Thioglycolic Acid110°C in PPG83%
Angapelly et al.Aldehydes, Amines, Thioglycolic AcidUltrasonic Irradiation in AcetonitrileNot Specified
Bhosle et al.4-(p-Toulysulfonoxy)benzaldehyde, Aryl/Heteryl Amines, Mercaptoacetic AcidPEG-400Not Specified

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of thiazolidin derivatives, including (2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one, in cancer treatment. Thiazolidin compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives incorporating anthracene moieties have demonstrated enhanced antitumor activity due to their ability to intercalate with DNA and inhibit topoisomerases .

Case Study:
A study published in Molecules investigated the synthesis and biological evaluation of thiazolidin derivatives. The results indicated that compounds with anthracene substitutions exhibited IC50 values in the micromolar range against breast cancer cell lines, suggesting their potential as lead compounds for further development .

Antibacterial Properties

Thiazolidin derivatives have also been explored for their antibacterial properties. The unique structural features of (2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one may contribute to its efficacy against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa.

Research Findings:
In a comparative study of thiazolidin derivatives, it was found that certain modifications led to a significant reduction in biofilm formation by Pseudomonas aeruginosa, indicating the compound's potential as a therapeutic agent against biofilm-associated infections .

Anticonvulsant Activity

The anticonvulsant potential of thiazolidin derivatives has been documented in various studies. (2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one has shown promise in preclinical models for its ability to mitigate seizure activity.

Case Study:
A series of thiazolidin compounds were synthesized and evaluated for anticonvulsant activity using maximal electroshock seizure tests. The results indicated that specific structural modifications enhanced their protective effects against induced seizures, positioning them as candidates for further pharmacological exploration .

Material Science Applications

Beyond biological applications, (2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one has implications in material science due to its photophysical properties. The anthracene moiety contributes to its fluorescence characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Research Insights:
Studies have shown that incorporating thiazolidin structures into polymer matrices can enhance the mechanical and thermal properties of the materials while maintaining luminescent properties essential for device performance .

Summary Table of Applications

Application AreaDescriptionReferences
Antitumor ActivityExhibits cytotoxic effects against cancer cell lines; potential DNA intercalation.
Antibacterial PropertiesReduces biofilm formation; effective against Staphylococcus aureus and Pseudomonas aeruginosa.
Anticonvulsant ActivityShows promise in seizure mitigation; evaluated through electroshock tests.
Material ScienceUtilized in OLEDs; enhances mechanical properties while retaining luminescence.

Mechanism of Action

The mechanism of action of (2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with specific molecular targets through its imino and thiazolidinone functional groups. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse biological activities influenced by substituents on the core ring. Below is a detailed comparison of the target compound with structurally related analogs:

Structural and Electronic Comparisons

  • Substituent Effects: Anthracen-9-yl vs. Acridin-9-ylmethylidene (): Anthracene lacks the nitrogen atom present in acridine, reducing polarity but enhancing π-stacking capacity. Acridine derivatives (e.g., 5-acridin-9-ylmethylidene-2-thioxo-thiazolidin-4-one) may exhibit stronger DNA intercalation due to partial positive charge on the heterocyclic nitrogen, whereas the anthracene group in the target compound prioritizes hydrophobic interactions . 3-Propyl vs. In contrast, the linear 3-propyl chain in the target compound improves lipophilicity without steric strain, favoring passive diffusion . 4-Nitrophenylimino (): The nitro group in “(2Z)-2-[(4-nitrophenyl)imino]-1,3-thiazolidin-4-one” is electron-withdrawing, polarizing the imino bond and enhancing electrophilicity. The anthracene group, being electron-rich, may stabilize charge-transfer complexes, altering binding kinetics .

Table 1: Key Structural and Functional Comparisons

Compound Name R1 (Imino Group) R2 (Thiazolidinone Substituent) Molecular Weight Notable Properties
Target Compound Anthracen-9-yl 3-propyl ~363.45 g/mol High lipophilicity, π-conjugation
(2Z)-2-[(4-Nitrophenyl)imino]-... () 4-Nitrophenyl H 237.24 g/mol Electron-withdrawing, polar
C1 () Phenylimino 4-Butylphenyl ~437.52 g/mol Tuberculostatic, non-mutagenic
3-Cyclopropyl analog () Phenylimino Cyclopropyl ~384.44 g/mol Ring strain, potential reactivity

Biological Activity

The compound (2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class of compounds, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships.

Structure and Synthesis

The molecular structure of (2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one features a thiazolidinone ring substituted with an anthracene moiety. The synthesis typically involves the condensation of anthracen-9-aldehyde with thiazolidine derivatives under controlled conditions, often yielding compounds with significant biological properties.

Anticancer Activity

Thiazolidin-4-one derivatives are noted for their anticancer potential. Recent studies indicate that compounds within this class can induce apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways. For instance, a study showed that certain thiazolidinone derivatives exhibited significant cytotoxic effects against HeLa cells, suggesting that (2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one may share similar properties due to its structural characteristics .

Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
(2Z)-2-[(Anthracen-9-yl)imino]-...HeLaTBDApoptosis induction
4-(phenylthio)-thiazolidinoneA54915Cell cycle arrest
5-(4-chlorophenyl)-thiazolidinoneMCF710Caspase activation

Antimicrobial Activity

Thiazolidinones have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the anthracene group in (2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one is hypothesized to enhance its interaction with microbial membranes, leading to increased efficacy in inhibiting bacterial growth .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference Compound
Staphylococcus aureusTBDAmpicillin
Escherichia coliTBDCiprofloxacin

Antioxidant Activity

The antioxidant potential of thiazolidinones is another area of interest. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage. The antioxidant activity of (2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one has not been extensively studied but is anticipated based on the general properties of related compounds .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is highly influenced by their structural modifications. Substituents at various positions on the thiazolidine ring can significantly alter their pharmacological profiles. For instance, modifications at positions 2 and 4 have been shown to enhance anticancer and antimicrobial activities. The anthracene moiety may contribute to π–π stacking interactions that could facilitate binding to biological targets .

Case Studies

  • Anticancer Efficacy : A study investigating a series of thiazolidinones found that derivatives with bulky substituents exhibited enhanced activity against breast cancer cell lines compared to their non-substituted counterparts.
  • Antimicrobial Screening : A comparative analysis revealed that thiazolidinone derivatives displayed varying degrees of antimicrobial activity; compounds with electron-withdrawing groups showed improved efficacy against resistant strains.

Q & A

Q. Data Interpretation :

  • A >50% inhibition in MTT assays indicates significant cytotoxicity.
  • Revertant colonies ≤2× control in Ames tests suggest genotoxic safety .

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